2-Bromo-1-(difluoromethoxy)-4-iodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrF2IO |
|---|---|
Molecular Weight |
348.91 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |
InChI Key |
FBKJDLTVKQRPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OC(F)F |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1 Difluoromethoxy 4 Iodobenzene
Electronic and Steric Effects of Substituents on Aromatic Reactivity
All three substituents on the benzene (B151609) ring in 2-Bromo-1-(difluoromethoxy)-4-iodobenzene exhibit an electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring. This deactivation is a key factor in determining the compound's reactivity.
Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is also a significant electron-withdrawing group. The highly electronegative fluorine atoms strongly pull electron density away from the methoxy (B1213986) group and, consequently, from the benzene ring. This strong inductive effect deactivates the aromatic system.
The combined electron-withdrawing nature of these three substituents makes the benzene ring of this compound electron-deficient.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| Bromo | +0.39 | +0.23 |
| Iodo | +0.35 | +0.28 |
| Trifluoromethyl* | +0.43 | +0.54 |
The electronic nature of the substituents significantly influences the feasibility of both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the aromatic ring, caused by the three electron-withdrawing groups, makes it more susceptible to nucleophilic attack. youtube.com Strong electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNA_r reactions. youtube.com Therefore, this compound is expected to be more reactive towards nucleophilic aromatic substitution than benzene itself. The positions ortho and para to the electron-withdrawing groups are the most activated for nucleophilic attack.
Mechanistic Insights into Key Reactions of this compound
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, at the C-I bond would proceed through the following key steps:
Oxidative Addition: A low-valent palladium(0) complex inserts into the C-I bond, which is the rate-determining step. This forms a palladium(II) intermediate. The oxidative addition to the C-I bond is favored over the C-Br bond due to its lower bond energy.
Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The mechanism for nucleophilic aromatic substitution would involve the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing substituents. Subsequent loss of the leaving group (either bromide or iodide, depending on the position of attack and reaction conditions) re-aromatizes the ring to yield the substitution product.
Investigations into Radical-Mediated Pathways
Investigations into the radical-mediated pathways of aryl halides have provided a wealth of knowledge, although specific studies focused solely on this compound are limited. Generally, aryl halides can participate in radical reactions initiated by radical initiators or photolysis. The carbon-iodine bond, being weaker than the carbon-bromine bond, is more susceptible to homolytic cleavage to form an aryl radical. This intermediate can then undergo a variety of subsequent reactions.
One common radical-mediated process is radical cyclization, where a suitably positioned unsaturated moiety within the molecule can be attacked by the initially formed aryl radical. While there are no specific examples in the literature for this compound, analogous systems demonstrate the feasibility of such transformations. Transition metals are often employed to mediate these types of cyclizations efficiently. thieme-connect.de For instance, reactions of N-allyl-2-bromo-propanamides can be initiated to form radicals that undergo 5-exo cyclization. nih.gov Similarly, it is conceivable that a derivative of this compound bearing an appropriately placed alkene or alkyne could undergo intramolecular radical cyclization.
The general mechanism for such a hypothetical intramolecular cyclization would involve:
Initiation: Generation of the aryl radical, likely at the more labile carbon-iodine bond, through the action of a radical initiator (e.g., AIBN) or a transition metal catalyst.
Cyclization: Intramolecular attack of the aryl radical onto a tethered π-system to form a new ring.
Termination/Propagation: Abstraction of a hydrogen atom from a donor or reaction with another species to yield the final product and propagate the radical chain.
Understanding Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, but it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
For this compound, the difluoromethoxy group (-OCF2H) is moderately electron-withdrawing, which would activate the ring towards nucleophilic attack compared to an unsubstituted halobenzene. The potential leaving groups are the bromo and iodo substituents.
The dynamics of a potential SNAr reaction on this substrate would be influenced by the following factors:
Leaving Group Ability: In the context of SNAr, the rate-determining step is often the initial nucleophilic attack. Halogen reactivity in this mechanism is typically F > Cl > Br > I, because the more electronegative halogen better stabilizes the intermediate carbanion through inductive effects. youtube.com This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group.
Activating Group Position: The -OCF2H group is ortho to the bromine and meta to the iodine. An electron-withdrawing group exerts its strongest activating effect when it is ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer complex onto the substituent. Therefore, the bromine at the 2-position is more activated towards SNAr than the iodine at the 4-position.
Based on these principles, any potential SNAr reaction would be expected to occur preferentially at the 2-position, leading to the displacement of the bromide. However, without strong nitro groups, which are canonical activators for SNAr, harsh reaction conditions would likely be required. libretexts.org
Role of Organometallic Intermediates in Catalyzed Reactions
The most significant and predictable area of reactivity for this compound involves reactions catalyzed by transition metals, which proceed through organometallic intermediates. Palladium-catalyzed cross-coupling reactions are particularly relevant. nih.govresearchgate.net
A critical feature of this molecule is the presence of two different halogen atoms, which allows for selective functionalization. The reactivity of halogens in the key step of many cross-coupling reactions, oxidative addition to a low-valent metal center (e.g., Pd(0)), follows the order I > Br > Cl. This is due to the bond dissociation energies (C-I < C-Br < C-Cl).
This differential reactivity allows the iodine at the 4-position to be selectively replaced while leaving the bromine at the 2-position intact. This principle is well-established for similar compounds like 1-bromo-4-iodobenzene (B50087). wikipedia.org For a structurally related isomer, 4-bromo-1-(difluoromethoxy)-2-iodobenzene, it is noted that the C–I bond is more reactive than the C–Br bond in cross-coupling reactions.
This selective reactivity is highly valuable in synthesis, enabling sequential cross-coupling reactions. For example, a Sonogashira, Suzuki, or Heck coupling could be performed first at the 4-position, followed by a second, different coupling reaction at the 2-position under more forcing conditions.
A proposed catalytic cycle for a selective Suzuki coupling at the C-I bond is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the weaker carbon-iodine bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactive Site | Conditions | Expected Outcome |
|---|---|---|---|
| Suzuki Coupling | C-I | Mild (e.g., room temp. to 60 °C) | Selective coupling at the 4-position |
| Sonogashira Coupling | C-I | Mild (e.g., room temp.) | Selective coupling at the 4-position |
| Heck Reaction | C-I | Standard conditions | Selective coupling at the 4-position |
| Suzuki Coupling | C-Br | Harsher (e.g., higher temp., stronger base/ligand) | Coupling at the 2-position (after C-I has reacted) |
Advanced Spectroscopic Characterization Methods for 2 Bromo 1 Difluoromethoxy 4 Iodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-1-(difluoromethoxy)-4-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a full structural assignment.
Regrettably, specific experimental NMR data for this compound is not publicly available in surveyed scientific literature or databases. The following sections describe the theoretical expectations for the spectra based on the analysis of similar chemical structures.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring and the single proton of the difluoromethoxy group.
Aromatic Region: The three aromatic protons would appear as a complex multiplet system. The proton at C5 (between the iodine and methoxy (B1213986) groups) would likely be the most downfield, influenced by the adjacent electronegative oxygen and deshielded by the iodine. The protons at C3 and C6 would show splitting patterns determined by their coupling to each other and to the C5 proton.
Difluoromethoxy Region: The single proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling). This signal would likely be found significantly downfield, characteristic of a proton attached to a carbon that is also bonded to an oxygen and two fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Predicted Data | Predicted Data | Predicted Data | Aromatic-H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated.
Aromatic Carbons: Six signals would correspond to the carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the attached substituents. The carbon attached to the iodine (C4) would be shifted upfield due to the "heavy atom effect," while the carbon attached to the bromine (C2) would also show a characteristic shift. The carbon bearing the difluoromethoxy group (C1) would be significantly downfield due to the electronegativity of the oxygen atom.
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift would be in the characteristic range for a carbon atom bonded to one oxygen and two fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
|---|---|---|
| Predicted Data | Singlet | Aromatic-C |
| Predicted Data | Singlet | Aromatic-C |
| Predicted Data | Singlet | Aromatic-C |
| Predicted Data | Singlet | Aromatic-C (C-I) |
| Predicted Data | Singlet | Aromatic-C (C-Br) |
| Predicted Data | Singlet | Aromatic-C (C-O) |
Fluorine-19 (¹⁹F) NMR for the Difluoromethoxy Moiety
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this molecule, the spectrum would be relatively simple, showing a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single proton of the same group. The chemical shift would be characteristic of a difluoromethoxy environment.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
While specific experimental mass spectra for this compound are not available, the expected fragmentation patterns can be predicted. The molecular ion peak (M⁺) would be expected at m/z 348, corresponding to the molecular formula C₇H₄BrF₂IO. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units.
Common fragmentation pathways would likely involve the loss of the halogen atoms or the difluoromethoxy group. Key expected fragments would include:
[M - Br]⁺
[M - I]⁺
[M - OCHF₂]⁺
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Identity |
|---|---|
| 348/350 | [C₇H₄BrF₂IO]⁺ (Molecular Ion, M⁺/M+2) |
| 269/271 | [C₇H₄F₂IO]⁺ |
| 222 | [C₇H₄BrF₂O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Specific experimental IR data for this compound is not publicly available. The following predictions are based on characteristic functional group absorption frequencies.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.
C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹, characteristic of the aryl ether linkage.
C-F Stretch: Very strong and characteristic absorptions in the 1100-1000 cm⁻¹ region, corresponding to the difluoromethoxy group.
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
C-Br and C-I Stretches: These absorptions occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹, and can be difficult to assign definitively.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| > 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| 1250-1000 | Strong | C-O-C Stretch |
| 1100-1000 | Very Strong | C-F Stretch |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases reveals that no crystal structure has been reported for this compound. Should a suitable single crystal of the compound be obtained, this technique would provide the ultimate proof of its structure. The analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the difluoromethoxy group relative to the plane of the ring. Furthermore, it would provide insight into the packing of the molecules in the crystal lattice and identify any significant intermolecular forces, such as halogen bonding.
Applications of 2 Bromo 1 Difluoromethoxy 4 Iodobenzene in Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
There is no specific information available in the scientific literature regarding the utilization of 2-Bromo-1-(difluoromethoxy)-4-iodobenzene as a versatile building block in the construction of complex molecules. The differential reactivity of the bromo and iodo substituents, a common feature in related haloaromatic compounds, would theoretically allow for selective functionalization. However, no published examples of such applications for this specific compound could be identified.
Participation in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions.
Suzuki-Miyaura Coupling and Palladium-Catalyzed Arylations
No specific examples or research findings on the participation of this compound in Suzuki-Miyaura coupling or other palladium-catalyzed arylations have been reported in the available scientific literature.
Exploration of Other Transition Metal-Mediated Coupling Reactions
A search of the scientific literature did not yield any studies on the use of this compound in other transition metal-mediated coupling reactions, such as Sonogashira, Heck, Stille, or Buchwald-Hartwig couplings.
Precursor for the Synthesis of Advanced Materials
The incorporation of fluorine atoms can impart unique properties to organic materials. The difluoromethoxy group in this compound could therefore make it a candidate for the synthesis of advanced materials.
Development of Polymers and Specialty Chemicals
There is no information in the public domain or scientific databases concerning the use of this compound as a monomer or precursor for the development of polymers or specialty chemicals.
Synthesis of Fluorescent Compounds and Imaging Probes
No published research could be found that describes the synthesis of fluorescent compounds or imaging probes derived from this compound.
Intermediate in the Design and Synthesis of Biologically Active Molecules
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The difluoromethoxy (-OCF2H) group, in particular, is a valuable substituent that can serve as a bioisostere for other functional groups and modulate the properties of a molecule in a desirable manner.
This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, including those with potential biological activity. Its utility stems from the presence of three distinct functional handles: a bromine atom, an iodine atom, and a difluoromethoxy group. The differential reactivity of the bromo and iodo substituents allows for selective sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This regioselective functionalization is a powerful tool for the construction of highly substituted aromatic cores found in many biologically active compounds.
While direct, publicly available research explicitly detailing the synthesis of a named, marketed drug using this compound as a starting material is limited, its structural motifs are present in various classes of biologically active molecules, particularly in the realm of protein kinase inhibitors. The general synthetic strategies employed for analogous compounds suggest the potential role of this specific intermediate.
For instance, the synthesis of certain kinase inhibitors involves the construction of a substituted biaryl scaffold. In such a synthesis, a boronic acid or ester derivative could be coupled with an aryl halide. The presence of both bromine and iodine on the this compound ring would, in principle, allow for a two-step, regioselective introduction of different aryl or heteroaryl groups. The iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the bromine atom, enabling the first coupling to occur selectively at the 4-position. The remaining bromine atom at the 2-position can then be subjected to a second, different coupling reaction.
A hypothetical synthetic application of this compound in the synthesis of a generic kinase inhibitor is outlined below. This illustrates the potential utility of this intermediate based on established synthetic methodologies for this class of compounds.
Hypothetical Application in Kinase Inhibitor Synthesis
| Step | Reaction Type | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | Suzuki-Miyaura Coupling | This compound | Heterocyclic Boronic Acid | 2-Bromo-4-(heterocyclyl)-1-(difluoromethoxy)benzene | Introduction of a key heterocyclic moiety at the 4-position. |
| 2 | Buchwald-Hartwig Amination | 2-Bromo-4-(heterocyclyl)-1-(difluoromethoxy)benzene | Substituted Aniline (B41778) | N-(Substituted phenyl)-4-(heterocyclyl)-2-(difluoromethoxy)aniline | Formation of a critical biaryl amine linkage. |
This hypothetical sequence demonstrates how the differential reactivity of the halogens on this compound can be exploited to build molecular complexity in a controlled manner, leading to structures commonly found in potent and selective kinase inhibitors. The strategic placement of the difluoromethoxy group is often a key design element in achieving the desired biological activity.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Pathways for 2-Bromo-1-(difluoromethoxy)-4-iodobenzene
The pursuit of green chemistry principles is driving the development of more efficient and environmentally benign synthetic methods for halogenated aromatic compounds. For a molecule like this compound, future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Current and Prospective Sustainable Synthetic Strategies
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages |
| Iodination | Use of I2 with strong oxidants (e.g., HNO3) | Electrophilic iodination with NIS in ionic liquids or deep eutectic solvents | Recyclable solvents, milder conditions, reduced hazardous waste |
| Bromination | Elemental bromine with a Lewis acid catalyst | Bromination using HBr with an oxidant like H2O2 or a solid-supported brominating agent | Avoids use of elemental bromine, water as a byproduct, easier purification |
| Difluoromethoxylation | Reaction with chlorodifluoromethane (B1668795) (a greenhouse gas) | Use of difluoromethylating agents like TMSCF2H or zinc(II) difluoromethylthiolate | Avoids ozone-depleting reagents, higher efficiency |
One promising avenue is the adoption of one-pot or tandem reactions that combine multiple synthetic steps without the need for isolating intermediates. For instance, a process where a difluoromethoxy-aniline derivative undergoes a one-pot diazotization followed by Sandmeyer-type iodination and bromination could significantly reduce solvent usage and purification steps.
Furthermore, the principles of atom economy, which prioritize the incorporation of all atoms from the reactants into the final product, are central to sustainable synthesis. rsc.orgillinois.edu Future pathways will likely explore catalytic C-H activation and functionalization, directly introducing the bromo, iodo, or even the difluoromethoxy group onto a pre-existing benzene (B151609) ring, thereby eliminating the need for activating and leaving groups and maximizing atom economy.
Exploration of Novel Reactivity Modes and Underexplored Mechanistic Transformations
The unique electronic properties of the difluoromethoxy group and the differential reactivity of the C-I and C-Br bonds open up avenues for exploring novel chemical transformations. The difluoromethoxy group, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and the adjacent halogen substituents.
Recent studies on related compounds have shown that the difluoromethoxy group can act as a "pseudohalogen" under certain nucleophilic aromatic substitution conditions. nuph.edu.uaresearchgate.net Further investigation into this reactivity for this compound could reveal new synthetic pathways where this group participates directly in bond-forming reactions.
Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial in elucidating the precise pathways of these transformations. For example, understanding the subtle differences in the activation barriers for oxidative addition of the C-I versus the C-Br bond to a metal catalyst can lead to the design of highly selective cross-coupling reactions. This allows for the sequential functionalization of the molecule, first at the more reactive iodine position, followed by a different transformation at the bromine position.
Comparative Reactivity of Halogen Moieties
| Bond | Relative Bond Strength | Typical Reactivity in Cross-Coupling | Potential for Selective Functionalization |
| C-I | Weakest | Highest | Site for initial, milder condition reactions (e.g., Sonogashira, Suzuki) |
| C-Br | Intermediate | Intermediate | Site for subsequent functionalization under more forcing conditions (e.g., Buchwald-Hartwig) |
Expanding the Scope of Synthetic Applications, particularly in Niche Chemical Domains
The structural motifs present in this compound are highly sought after in medicinal chemistry and materials science, suggesting significant potential in these niche domains.
In medicinal chemistry , the difluoromethoxy group is often used as a bioisostere for a methoxy (B1213986) or hydroxyl group. Its inclusion can improve metabolic stability, enhance binding affinity, and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov The bromo and iodo substituents serve as versatile handles for introducing a wide range of other functional groups through cross-coupling reactions, enabling the rapid generation of libraries of potential drug candidates for screening.
In materials science , highly halogenated and fluorinated aromatic compounds are precursors to organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The specific substitution pattern on this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties. For instance, its derivatives could be explored as components of emissive layers in OLEDs or as building blocks for polymers with high refractive indices.
Advanced Computational Methodologies for Predictive Chemistry and Rational Design of Derivatized Compounds
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. swinburne.edu.au For this compound and its derivatives, methods like Density Functional Theory (DFT) can be employed to gain insights into their electronic structure and predict their behavior in chemical reactions. rsc.org
Applications of Computational Chemistry
| Computational Method | Predicted Property/Application | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO energies), reaction mechanisms, spectroscopic properties | Rationalization of observed reactivity, prediction of reaction outcomes, design of novel catalysts |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions | Understanding non-covalent interactions in drug-receptor binding or material packing |
| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets | Virtual screening of compound libraries, rational design of more potent drug candidates |
By calculating properties such as molecular electrostatic potential maps, researchers can predict sites of electrophilic and nucleophilic attack, aiding in the design of selective reactions. Furthermore, computational models can be used to simulate the electronic absorption and emission spectra of potential derivatives, guiding the synthesis of new materials with desired optical properties.
The rational design of new compounds based on the this compound scaffold will heavily rely on these predictive computational approaches. mdpi.com By modeling the interactions of virtual derivatives with a specific biological target or by calculating the electronic properties of hypothetical materials, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
